N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety fused with a benzofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole and benzofuran intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran or benzothiadiazole derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-phenylacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of benzothiadiazole and benzofuran moieties makes it a versatile compound for various applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C16H10ClN3O2S |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-5-chloro-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H10ClN3O2S/c1-8-11-6-9(17)2-5-14(11)22-15(8)16(21)18-10-3-4-12-13(7-10)20-23-19-12/h2-7H,1H3,(H,18,21) |
InChI Key |
IWQVEZHNHMHXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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